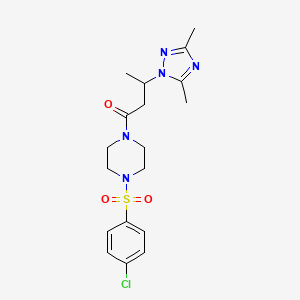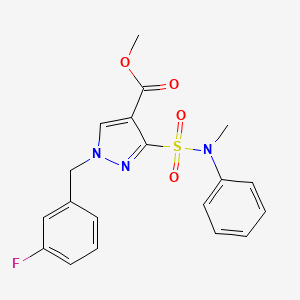
methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
GPR39 Agonists and Zinc Modulation
Researchers identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands potential kinase off-targets to include G protein–coupled receptors, highlighting the intricate interplay between zinc and GPR39 agonist activity (Sato, Huang, Kroeze, & Roth, 2016).
Insecticidal Activity of Pyrazolines
The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines was investigated, focusing on their efficacy against American cockroaches and house flies. The study underscored the importance of the conformation of substituents on the N-1 atom in the pyrazoline ring for potential insecticidal effects (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Fluorescent Tagging for Carbohydrates
The use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars was explored, demonstrating its utility in the sensitive HPLC-based detection of monosaccharides. This innovative approach allows for the easy separation and analysis of 2-pyridylfuran (2-PF)-labeled monosaccharides, offering a promising tool for carbohydrate analysis in complex biological matrices (Cai, Hagan, Wang, Flitsch, Liu, & Voglmeir, 2014).
Aldose Reductase Inhibitors and Antioxidant Activity
A study on substituted benzenesulfonamides as aldose reductase inhibitors (ARIs) with antioxidant activity revealed that most compounds were effective ARIs, with one specific compound showing submicromolar inhibitory profiles. This research provides insights into the development of treatments for long-term diabetic complications (Alexiou & Demopoulos, 2010).
Logic Gates and Photochromic Properties
The study on pyrazolone thiosemicarbazone derivatives highlighted their reversible photochromic properties and their application in creating an INHIBIT logic gate, demonstrating the potential of these compounds in molecular electronics (Xie, Liu, Jia, Guo, Wu, & Xie, 2009).
Propriétés
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-22(16-9-4-3-5-10-16)28(25,26)18-17(19(24)27-2)13-23(21-18)12-14-7-6-8-15(20)11-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQHCWIHWQUXDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

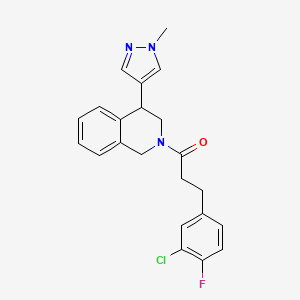
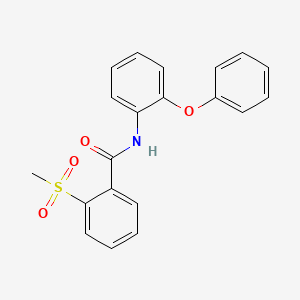
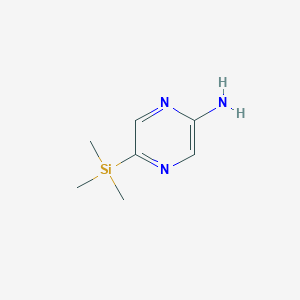

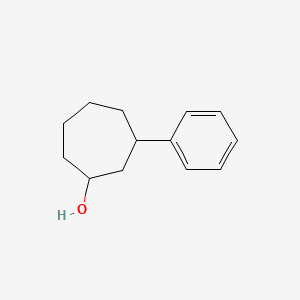
![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)
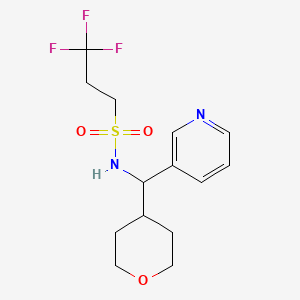


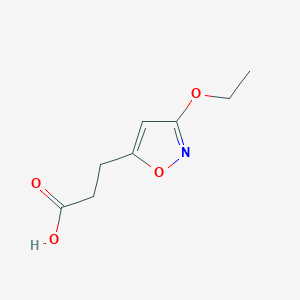
![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
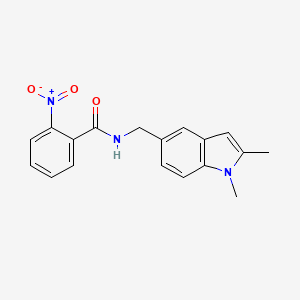
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
